Cas no 888958-27-8 (SARS-CoV-IN-3)

SARS-CoV-IN-3 Chemical and Physical Properties
Names and Identifiers
-
- SARS-CoV-IN-3
- SARS CoV IN 3,SARSCoVIN3
-
- Inchi: 1S/C20H20ClN3O.C5.Fe/c1-2-24(10-11-25)14-16-5-3-4-15(16)13-23-19-8-9-22-20-12-17(21)6-7-18(19)20;1-2-4-5-3-1;/h6-9,12,25H,2,10-11,13-14H2,1H3,(H,22,23);;/q2*-1;+2
- InChI Key: QFUCUWLTDSJBPM-UHFFFAOYSA-N
- SMILES: C(C12=C3C4=C5[C-]1(CNC1=CC=NC6C=C(Cl)C=CC1=6)[Fe+2]16782354C2=C1C6=C7[C-]82)N(CC)CCO
Experimental Properties
- Melting Point: 180 °C
- Solubility: 二甲基亚砜:7.81 mg/mL(16.63 mM)
SARS-CoV-IN-3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0114989-10mg |
SARS-CoV-IN-3 |
888958-27-8 | 99.36% | 10mg |
$1000.0 | 2022-04-26 | |
ChemScence | CS-0114989-50mg |
SARS-CoV-IN-3 |
888958-27-8 | 99.36% | 50mg |
$2800.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1253732-10mg |
SARS-CoV-IN-3 |
888958-27-8 | 99% | 10mg |
$1695 | 2024-06-05 | |
MedChemExpress | HY-135858-10mg |
SARS-CoV-IN-3 |
888958-27-8 | 99.36% | 10mg |
¥9000 | 2024-04-17 | |
Ambeed | A1365131-10mg |
SARS-CoV-IN-3 |
888958-27-8 | 98% | 10mg |
$1547.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1253732-1mg |
SARS-CoV-IN-3 |
888958-27-8 | 99% | 1mg |
$635 | 2025-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937473-10mg |
SARS-CoV-IN-3 |
888958-27-8 | ≥99% | 10mg |
¥9,000.00 | 2022-08-31 | |
1PlusChem | 1P01MW91-10mg |
SARS-CoV-IN-3 |
888958-27-8 | 99% | 10mg |
$1181.00 | 2024-04-20 | |
1PlusChem | 1P01MW91-5mg |
SARS-CoV-IN-3 |
888958-27-8 | 99% | 5mg |
$815.00 | 2024-04-20 | |
Ambeed | A1365131-5mg |
SARS-CoV-IN-3 |
888958-27-8 | 98% | 5mg |
$1052.0 | 2025-03-03 |
SARS-CoV-IN-3 Related Literature
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on SARS-CoV-IN-3
Introduction to SARS-CoV-IN-3 and Its Significance in Modern Medicinal Chemistry
SARS-CoV-IN-3, a compound with the CAS number 888958-27-8, represents a significant advancement in the field of medicinal chemistry, particularly in the context of antiviral research. This compound has garnered considerable attention due to its potential applications in combating viral infections, including those caused by coronaviruses. The development of such molecules is crucial in light of the ongoing global health challenges posed by emerging infectious diseases.
The chemical structure of SARS-CoV-IN-3 is meticulously designed to interact with specific targets within the viral replication cycle. By inhibiting key enzymatic processes, this compound disrupts the ability of the virus to propagate, thereby offering a therapeutic intervention. The molecular framework of SARS-CoV-IN-3 incorporates novel pharmacophores that have been identified through extensive computational modeling and experimental screening. These pharmacophores are critical in determining the compound's binding affinity and selectivity towards viral proteins.
Recent studies have highlighted the efficacy of SARS-CoV-IN-3 in preclinical models. Research indicates that this compound exhibits strong inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. The mechanism of action involves targeting the main protease (Mpro) of the virus, which is essential for processing viral polyproteins into functional units required for replication. This targeted approach not only enhances the potency of the treatment but also minimizes off-target effects, making it a promising candidate for clinical development.
The synthesis of SARS-CoV-IN-3 involves a multi-step process that leverages advanced synthetic methodologies. Key steps include stereoselective functionalization and protection-deprotection strategies to ensure high yield and purity. The use of green chemistry principles has been integrated into the synthetic route to minimize environmental impact while maintaining efficiency. This approach aligns with global efforts to promote sustainable pharmaceutical practices.
In addition to its antiviral properties, SARS-CoV-IN-3 has shown potential in combination therapy regimens. Studies suggest that when used alongside other antiviral agents, it can enhance overall treatment efficacy and reduce the likelihood of viral resistance development. This combinatorial approach is particularly relevant in managing chronic viral infections where long-term therapy is often required.
The pharmacokinetic profile of SARS-CoV-IN-3 has been thoroughly characterized in animal models. Data indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing a safe and effective drug candidate. The compound demonstrates reasonable bioavailability and prolonged half-life, suggesting potential for once-daily dosing in clinical settings.
Ethical considerations and regulatory compliance are paramount in the development and deployment of new pharmaceuticals like SARS-CoV-IN-3. Rigorous preclinical and clinical trials are conducted to ensure safety and efficacy before market approval. These trials adhere to stringent guidelines set by international regulatory bodies such as the FDA and EMA, ensuring that patients receive treatments that meet high standards of quality and performance.
The impact of SARS-CoV-IN-3 extends beyond its immediate therapeutic applications. It serves as a platform for further research into novel antiviral agents and strategies. By understanding its mechanism of action and interaction with biological targets, scientists can gain insights that inform the design of next-generation therapeutics. This ongoing research contributes to a broader understanding of viral pathogenesis and opens new avenues for intervention.
Future directions in the study of SARS-CoV-IN-3 include optimizing its chemical structure for improved pharmacological properties and exploring its potential against other related viruses. Advances in drug delivery systems may also enhance its therapeutic index by improving targeted delivery and reducing systemic side effects. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
888958-27-8 (SARS-CoV-IN-3) Related Products
- 1485902-81-5(benzyl N-(2-ethyl-2-hydroxybutyl)carbamate)
- 2034388-74-2(N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide)
- 2418681-89-5(5-(1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-amido)pyridin-3-yl sulfurofluoridate)
- 2034237-10-8(N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide)
- 2098092-75-0(2-Azido-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one)
- 1852215-38-3(3-(3-Bromopyridin-2-yl)-2-hydroxypropanoic acid)
- 40046-28-4(4-Methoxy-2-methylphenyl Isothiocyanate)
- 1803587-96-3(3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride)
- 1337661-65-0(3-{4-(difluoromethoxy)phenylmethyl}pyrrolidine)
- 35689-26-0(8-Hydroxy-1-naphthaldehyde)
